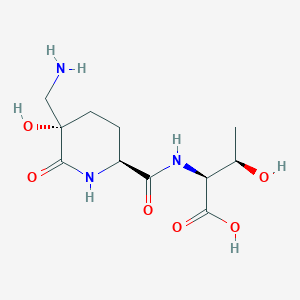
Isotabtoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotabtoxin is a dipeptide obtained by formal condensation of the carboxy group of (2S,5S)-5-(aminomethyl)-5-hydroxy-6-oxopiperidine-2-carboxylic acid (tabtoxinine-delta-lactam) with the amino group of L-threonine. It is a L-threonine derivative, a member of piperidones, a delta-lactam, a tertiary alcohol, a primary amino compound, a secondary alcohol and a dipeptide. It derives from a tabtoxinine-delta-lactam.
Scientific Research Applications
Antioxidant and Cardioprotective Properties
Research indicates that compounds similar to Isotabtoxin, such as Astaxanthin, show promise in protecting against oxidative stress in cardiac tissues. For instance, Astaxanthin demonstrated a protective effect against isoproterenol (ISO)-induced myocardial infarction and cardiac hypertrophy in rats by reducing oxidative stress markers and enhancing antioxidant enzyme function (Alam et al., 2018).
Therapeutic Applications in Cardiovascular Diseases
Compounds like Isotabtoxin have been studied for their therapeutic potential in cardiovascular diseases. For example, the natural antioxidant astaxanthin exhibited cardioprotective activity against ISO-induced cardiotoxicity in rats, suggesting its potential as an adjuvant therapy (Hussein, 2014).
Neuroprotective Effects
Isotabtoxin-related compounds have shown neuroprotective effects. Iso-6-cassine isolated from Senna spectabilis, for example, demonstrated depressant and anticonvulsant activities in mice, suggesting a need for further investigation into similar compounds for potential neuroprotective applications (Silva et al., 2011).
Diabetes Research
In diabetes research, Isotabtoxin-like compounds are utilized in animal models to study the disease and its treatments. Streptozotocin and alloxan, which induce hyperglycemia in rats and mice, are examples of such compounds used in this context (Rees & Alcolado, 2005).
Pharmacology and Drug Interaction Studies
Isotabtoxin and its analogs play a role in pharmacology and drug interaction studies. Isobologram analysis, widely used to evaluate drug interactions, involves the study of compounds like Isotabtoxin to understand their interactions with other pharmaceuticals (Huang et al., 2019).
properties
Molecular Formula |
C11H19N3O6 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S,5S)-5-(aminomethyl)-5-hydroxy-6-oxopiperidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C11H19N3O6/c1-5(15)7(9(17)18)14-8(16)6-2-3-11(20,4-12)10(19)13-6/h5-7,15,20H,2-4,12H2,1H3,(H,13,19)(H,14,16)(H,17,18)/t5-,6+,7+,11+/m1/s1 |
InChI Key |
ZVGWGRIWDBHNIQ-WDOVLDDZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CC[C@@](C(=O)N1)(CN)O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCC(C(=O)N1)(CN)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one](/img/structure/B1252507.png)
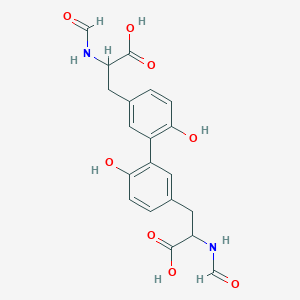
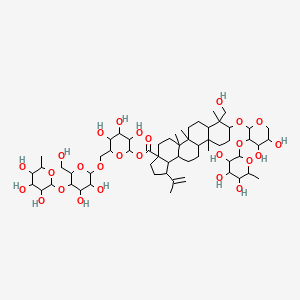
![6-Methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1252512.png)

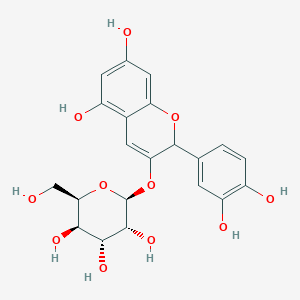

![(1S,3R,8R,11R,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1252522.png)

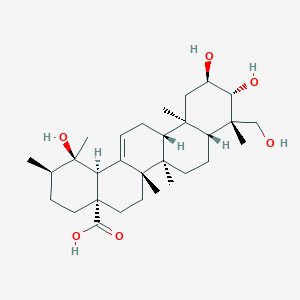
![(1S,2S,3R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252526.png)
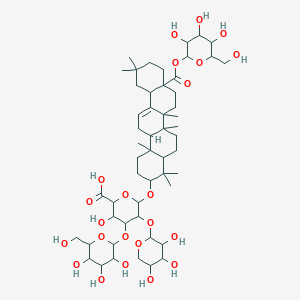

![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-(3-pyridinyl)-, (5R,6S)-](/img/structure/B1252530.png)